

An In-depth Technical Guide to N-(2-phenoxyphenyl)methanesulfonamide

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Compound of Interest

Compound Name: *N*-(2-phenoxyphenyl)methanesulfonamide

Cat. No.: B184492

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This technical guide provides a comprehensive overview of **N-(2-phenoxyphenyl)methanesulfonamide**, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its synonyms, trade names, and physicochemical properties, alongside experimental protocols for its analysis and synthesis.

Chemical Identity and Synonyms

N-(2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative. It is most commonly known in the pharmaceutical industry as Nimesulide EP Impurity B. Due to its role as an impurity and a synthetic intermediate, it is not marketed under any trade names.

Below is a table summarizing its various identifiers.

Identifier Type	Value
IUPAC Name	N-(2-phenoxyphenyl)methanesulfonamide
CAS Number	51765-51-6
Molecular Formula	C ₁₃ H ₁₃ NO ₃ S
Molecular Weight	263.31 g/mol
Synonyms	2'-phenoxyethanesulfonamide, Nimesulide Impurity B, (2-phenoxy)methylsulfonylaniline, 2-phenoxyethanesulfonamide

Physicochemical and Analytical Data

The following table summarizes key physicochemical and analytical parameters for **N-(2-phenoxyphenyl)methanesulfonamide**.

Property	Value	Reference
Melting Point	122.0 - 124.0 °C	
Purity (by HPLC)	>99.0%	
Loss on Drying	≤0.50%	
Single Impurity	≤0.50%	
Total Impurities	<1.00%	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N-(2-phenoxyphenyl)methanesulfonamide**.

- Infrared (IR) Spectroscopy:** The IR spectrum of N-(substituted phenyl)-methanesulfonamides typically shows characteristic absorption bands. The N-H stretching vibrations are observed in the range of 3298–3232 cm⁻¹. Asymmetric and symmetric SO₂ stretching vibrations

appear as strong absorptions in the ranges of 1331–1317 cm^{-1} and 1157–1139 cm^{-1} , respectively. The S-N stretching vibrations are found in the range of 926–833 cm^{-1} [1].

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (DMSO- d_6): Spectra are available for **N-(2-phenoxyphenyl)methanesulfonamide**[2][3].
 - ^{13}C NMR (DMSO- d_6): Spectra are available for **N-(2-phenoxyphenyl)methanesulfonamide**[2][3].

Experimental Protocols

This section details the experimental methodologies for the analysis and synthesis of **N-(2-phenoxyphenyl)methanesulfonamide**.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method can be employed for the simultaneous determination of Nimesulide and its impurities, including **N-(2-phenoxyphenyl)methanesulfonamide** (Impurity B).

- Chromatographic Conditions:
 - Column: Agilent Zorbax Extend C18 (150 × 4.6 mm, 5 μm particle size)[4].
 - Mobile Phase: A mixture of acetonitrile, triethylamine (TEA), and water (45:0.5:54.5 v/v/v), with the pH adjusted to 5.2 using formic acid[4].
 - Flow Rate: 1.0 mL/min[4].
 - Column Temperature: 40 $^{\circ}\text{C}$ [4].
 - Detection: UV at 230 nm[4].
- Retention Times:

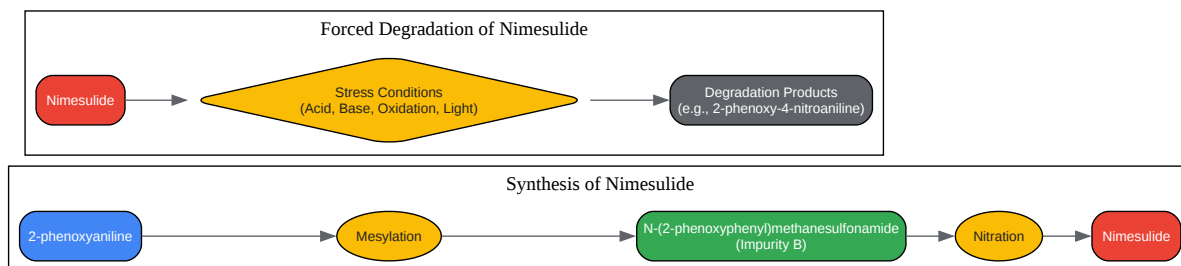
- Nimesulide: ~7.11 min[4].
- Impurity D (2-phenoxy-4-nitroaniline): ~7.98 min[4].
- Impurity C (2-phenoxyaniline): ~8.66 min[4].
- System Suitability: The resolution between nimesulide and impurity D should be at least 3.20, and between impurity D and impurity C, at least 2.40, indicating good separation[4].
- Limits of Detection (LOD) and Quantification (LOQ):
 - Nimesulide: LOQ is 5.8 µg/mL[4].
 - Impurity C: LOD is 0.0044 µg/mL and LOQ is 0.0146 µg/mL[4].
 - Impurity D: LOD is 0.0026 µg/mL and LOQ is 0.0085 µg/mL[4].

Synthesis Pathway

N-(2-phenoxyphenyl)methanesulfonamide is a key intermediate and a known impurity in the synthesis of Nimesulide [N-(4-nitro-2-phenoxyphenyl)methanesulfonamide]. One of the synthetic routes to Nimesulide involves the nitration of 2-phenoxyethanesulfonanilide (I)[5]. This precursor is **N-(2-phenoxyphenyl)methanesulfonamide**.

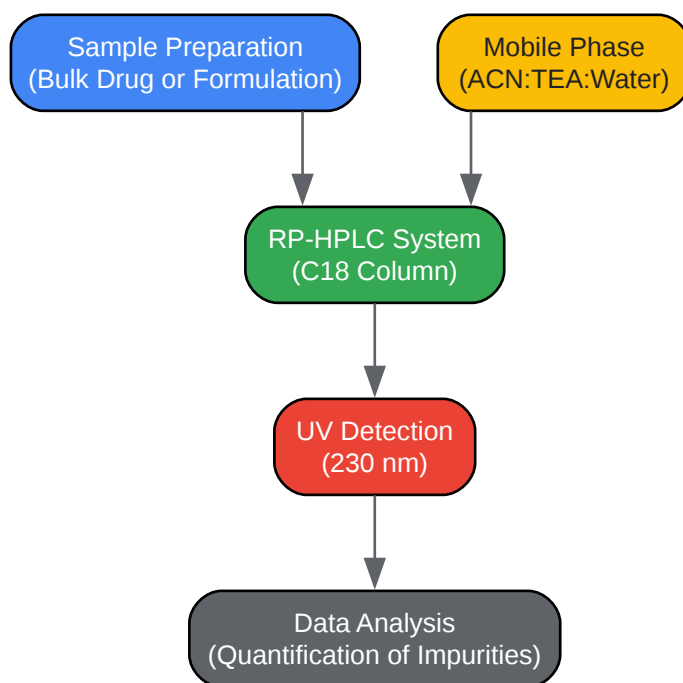
Logical and Experimental Workflows

The following diagrams illustrate the synthesis and analytical workflows related to **N-(2-phenoxyphenyl)methanesulfonamide**.



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Caption: Synthesis and Degradation Pathways of Nimesulide.



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Caption: HPLC Analysis Workflow for Nimesulide and its Impurities.

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